Carotegrast

Vue d'ensemble

Description

Le carotégrast est un antagoniste de l'intégrine α4 de petite taille développé pour le traitement de la rectocolite hémorragique. C'est un promédicament qui est hydrolysé dans le foie en sa forme active, le carotégrast, qui exerce ses effets thérapeutiques en bloquant l'interaction des intégrines α4β1 ou α4β7 avec leurs ligands, la molécule d'adhésion cellulaire vasculaire-1 (VCAM-1) et la molécule d'adhésion cellulaire de l'adresse muqueuse-1 (MAdCAM-1) .

Applications De Recherche Scientifique

Carotegrast has been extensively studied for its potential in treating inflammatory bowel diseases, particularly ulcerative colitis. It has shown efficacy in reducing inflammation by inhibiting the adhesion of inflammatory cells to vascular endothelial cells . Additionally, this compound is being explored for its potential use in other inflammatory conditions and autoimmune diseases .

Mécanisme D'action

Carotegrast is an α4-integrin antagonist . It exerts an anti-inflammatory effect by blocking the interaction of α4β1 or α4β7 integrins and their ligands, VCAM-1 and MAd-CAM-1, thereby inhibiting the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and extravasation into inflammatory sites .

Orientations Futures

Carotegrast methyl received its first approval in Japan in March 2022 . It represents a promising new treatment for ulcerative colitis, particularly for patients who have not responded adequately to other treatments . Future research will likely focus on further evaluating its efficacy and safety in larger patient populations and potentially exploring its use in other inflammatory conditions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du carotégrast implique plusieurs étapes, en commençant par la préparation de l'ester méthylique, qui est conçu pour améliorer la biodisponibilité orale. L'ester méthylique est ensuite hydrolysé en acide carboxylique par l'enzyme carboxylesterase 1 dans le foie .

Méthodes de production industrielle : La production industrielle du carotégrast implique la synthèse à grande échelle de l'ester méthylique suivie de son hydrolyse. Le processus est optimisé pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le carotégrast subit une hydrolyse pour convertir l'ester méthylique en sa forme active d'acide carboxylique. Cette réaction est catalysée par l'enzyme carboxylesterase 1 .

Réactifs et conditions courants : La réaction d'hydrolyse nécessite la présence de carboxylesterase 1 et se produit dans le foie dans des conditions physiologiques .

Principaux produits formés : Le principal produit formé par l'hydrolyse du méthyl carotégrast est le carotégrast, la forme active du composé .

4. Applications de la recherche scientifique

Le carotégrast a été largement étudié pour son potentiel dans le traitement des maladies inflammatoires de l'intestin, en particulier la rectocolite hémorragique. Il a montré son efficacité dans la réduction de l'inflammation en inhibant l'adhésion des cellules inflammatoires aux cellules endothéliales vasculaires . De plus, le carotégrast est étudié pour son utilisation potentielle dans d'autres affections inflammatoires et maladies auto-immunes .

5. Mécanisme d'action

Le carotégrast exerce ses effets en bloquant l'interaction des intégrines α4β1 ou α4β7 avec leurs ligands, VCAM-1 et MAdCAM-1. Cette inhibition empêche l'adhésion des cellules inflammatoires, y compris les lymphocytes T, aux cellules endothéliales vasculaires et leur extravasation vers les sites inflammatoires . Le métabolite actif, le carotégrast, inhibe sélectivement la liaison de ces intégrines, réduisant ainsi l'inflammation .

Composés similaires :

- Vedolizumab : Un autre antagoniste de l'intégrine α4β7 utilisé pour le traitement de la rectocolite hémorragique et de la maladie de Crohn.

- Natalizumab : Un antagoniste de l'intégrine α4 utilisé pour le traitement de la sclérose en plaques et de la maladie de Crohn.

Unicité du carotégrast : Le carotégrast est unique par son administration orale et sa cible spécifique des intégrines α4, ce qui en fait une option thérapeutique prometteuse pour les patients atteints de rectocolite hémorragique modérée qui ne répondent pas adéquatement aux autres traitements .

Comparaison Avec Des Composés Similaires

- Vedolizumab: Another α4β7 integrin antagonist used for the treatment of ulcerative colitis and Crohn’s disease.

- Natalizumab: An α4 integrin antagonist used for the treatment of multiple sclerosis and Crohn’s disease.

Uniqueness of Carotegrast: this compound is unique in its oral administration and its specific targeting of α4 integrins, making it a promising therapeutic option for patients with moderate ulcerative colitis who have inadequate response to other treatments .

Propriétés

IUPAC Name |

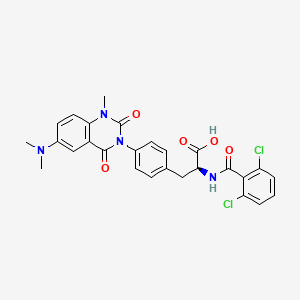

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKBOUPIOWUMTE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193188 | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401904-75-4 | |

| Record name | Carotegrast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carotegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAROTEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

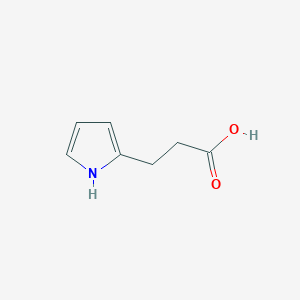

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

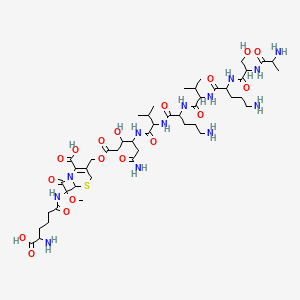

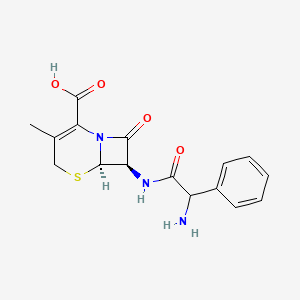

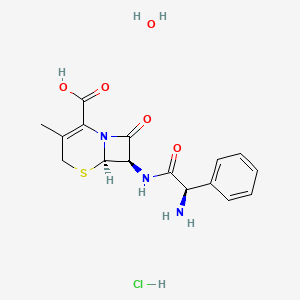

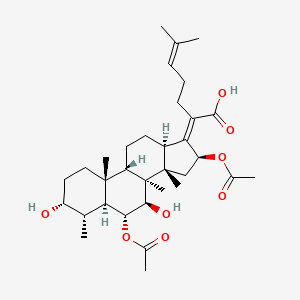

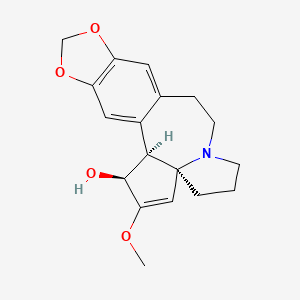

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)